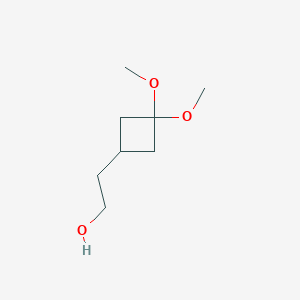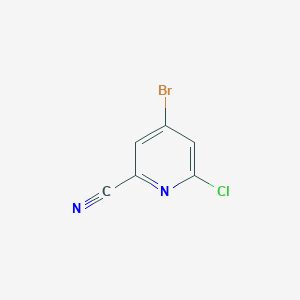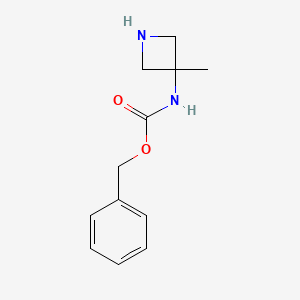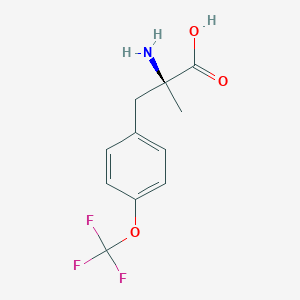
5-Bromo-2-(chloromethyl)-3-fluoropyridine
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of 5-Bromo-2-(chloromethyl)-3-fluoropyridine, there are related compounds that have been synthesized. For example, the synthesis of 5-bromo-2-chlorobenzoic acid involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system . Another method includes making 2-chlorine benzotrichloride and bromide reagents react under the effect of a catalyst to obtain 2-chloro-5-bromine benzotrichloride .Aplicaciones Científicas De Investigación
Chemoselective Functionalization
5-Bromo-2-(chloromethyl)-3-fluoropyridine has been studied for its chemoselective functionalization capabilities. Researchers have described the use of catalytic amination conditions to achieve exclusive bromide substitution for both secondary amines and primary anilines. This functionalization can be reversed under neat conditions without palladium catalysis, favoring substitution at the chloro position. Additionally, selective substitution of the fluoro group under specific conditions is achievable, highlighting the compound's versatility in chemical synthesis (Stroup et al., 2007).
Synthesis of Fluoropyridines and Pyridones
The compound plays a role in the synthesis of diverse fluoropyridines and pyridones. For instance, it has been used to prepare 5-bromo-2-fluoro-3-pyridylboronic acid, which then participates in Suzuki reactions to yield various substituted fluoropyridines. These compounds can be further transformed into corresponding pyridones, demonstrating the compound's utility in the synthesis of complex organic structures (Sutherland & Gallagher, 2003).
Radiosynthesis of Fluoropyridines
In medical imaging, especially in positron emission tomography (PET), this compound has been used in the radiosynthesis of fluoropyridines. This process involves palladium-catalyzed reactions and has been shown to yield various amino-fluoropyridines, which are valuable in PET imaging (Pauton et al., 2019).
Halogen-rich Intermediate Synthesis
The compound serves as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines. It has been used in halogen dance reactions to generate pyridines with desired functionalities, which are important in medicinal chemistry research (Wu et al., 2022).
Creation of Structural Manifolds
This compound contributes to the creation of structural manifolds from a common precursor. Its derivatization has led to the synthesis of various halopyridines and pyridinecarboxylic acids, which are useful in different chemical transformations (Schlosser & Bobbio, 2002).
Selective Amination
Selective amination studies of polyhalopyridines, using compounds like this compound, have shown high yields and excellent chemoselectivity. These findings are significant in the field of organic synthesis, where selective amination is a crucial reaction (Ji et al., 2003).
Propiedades
IUPAC Name |
5-bromo-2-(chloromethyl)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCLSNFHTTYJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,11-Dioxa[11]paracyclophane](/img/structure/B1446189.png)
![3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1446190.png)
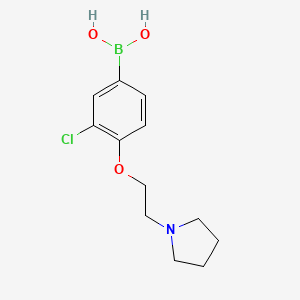
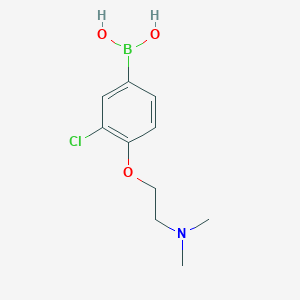
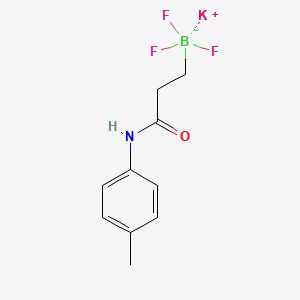
![5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1446196.png)
![1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1446197.png)
![Tert-butyl 4-[3-(naphthalen-2-yl)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B1446199.png)
